molecular formula C24H19NO4 B11971774 4-(4-Benzyloxy-3-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one CAS No. 51593-56-7

4-(4-Benzyloxy-3-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one

Cat. No.: B11971774
CAS No.: 51593-56-7
M. Wt: 385.4 g/mol
InChI Key: XMJZUMUQTBGQSM-XSFVSMFZSA-N
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Description

4-(4-Benzyloxy-3-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyloxy-3-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one typically involves the condensation of 4-benzyloxy-3-methoxybenzaldehyde with 2-phenyl-2-oxazolin-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyloxy-3-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-(4-Benzyloxy-3-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Benzyloxy-3-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy and methoxy groups can interact with enzymes and receptors, modulating their activity. Additionally, the oxazolinone ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy groups but lacks the oxazolinone ring.

    2-Phenyl-2-oxazolin-5-one: Contains the oxazolinone ring but lacks the benzyloxy and methoxy groups.

Uniqueness

4-(4-Benzyloxy-3-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzyloxy and methoxy groups, along with the oxazolinone ring, makes it a versatile compound in various research and industrial contexts.

Properties

CAS No.

51593-56-7

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

(4E)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C24H19NO4/c1-27-22-15-18(12-13-21(22)28-16-17-8-4-2-5-9-17)14-20-24(26)29-23(25-20)19-10-6-3-7-11-19/h2-15H,16H2,1H3/b20-14+

InChI Key

XMJZUMUQTBGQSM-XSFVSMFZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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